molecular formula C7H16N2O2 B1400827 Methyl 2-aminoethyl(isopropyl)carbamate CAS No. 1249976-26-8

Methyl 2-aminoethyl(isopropyl)carbamate

Cat. No.: B1400827
CAS No.: 1249976-26-8
M. Wt: 160.21 g/mol
InChI Key: IXSRGSVTSBVJHG-UHFFFAOYSA-N
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Description

Methyl 2-aminoethyl(isopropyl)carbamate is an organic compound with the molecular formula C7H16N2O2. This compound is a type of carbamate, which is a functional group characterized by the presence of a carbamate group (–NHCOO–). Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.

Mechanism of Action

Target of Action

Methyl 2-aminoethyl(isopropyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, especially in the synthesis of peptides . Therefore, the primary targets of this compound are likely to be amines present in biological systems .

Mode of Action

This compound interacts with its targets (amines) by forming a carbamate linkage . This linkage is stable and can protect the amine group from unwanted reactions during the synthesis of peptides . The carbamate linkage can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involved in peptide synthesis . By protecting amines, it prevents them from reacting prematurely or undesirably during the synthesis process . This allows for the controlled formation of peptide bonds, which are crucial for the structure and function of proteins .

Pharmacokinetics

The pharmacokinetics of this compound, like other carbamates, would largely depend on its specific use and the conditions under which it is applied . As a protecting group in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as the nature of the peptide being synthesized, the reaction conditions, and the methods used for its installation and removal .

Result of Action

The result of the action of this compound is the successful protection of amines during peptide synthesis . This leads to the formation of peptides with the desired sequence and structure .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction environment . For example, carbamates can be installed and removed under relatively mild conditions, suggesting that they are stable under a range of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminoethyl(isopropyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoethyl(isopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-aminoethyl(isopropyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the aminoethyl and isopropyl groups, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(2)9(5-4-8)7(10)11-3/h6H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSRGSVTSBVJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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